molecular formula C10H14FN B13261486 1-(4-Ethylphenyl)-2-fluoroethan-1-amine

1-(4-Ethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13261486
M. Wt: 167.22 g/mol
InChI Key: UREJWKQCUMBSPH-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-fluoroethan-1-amine is an organic compound with a molecular structure that includes an ethyl group attached to a phenyl ring, a fluorine atom, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-fluoroethan-1-amine typically involves the reaction of 4-ethylbenzaldehyde with a fluorinating agent, followed by reductive amination. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields various amine derivatives.

    Substitution: Results in compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-Ethylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylphenyl)ethan-1-one: Similar structure but lacks the fluorine and amine groups.

    4-Ethylphenyl isocyanate: Contains an isocyanate group instead of the amine and fluorine groups.

    1-Phenylethan-1-amine: Similar amine group but lacks the ethyl and fluorine groups.

Uniqueness

1-(4-Ethylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,7,12H2,1H3

InChI Key

UREJWKQCUMBSPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CF)N

Origin of Product

United States

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